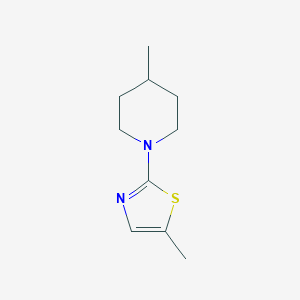![molecular formula C15H23NO2S B15114045 N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide](/img/structure/B15114045.png)
N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a dimethylbenzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,5-dimethylbenzoic acid with 2-methoxy-4-(methylsulfanyl)butylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzamide derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of related compounds.
2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: A compound with similar structural features and potential biological activity.
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H23NO2S |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2,5-dimethylbenzamide |
InChI |
InChI=1S/C15H23NO2S/c1-11-5-6-12(2)14(9-11)15(17)16-10-13(18-3)7-8-19-4/h5-6,9,13H,7-8,10H2,1-4H3,(H,16,17) |
InChI Key |
XMEXDAPQKIJRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(CCSC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15113974.png)
![N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B15113981.png)
![5-Chloro-6-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113989.png)
![3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113993.png)

![3-(2-Methoxyethyl)-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15114002.png)
![2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15114010.png)
![3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B15114011.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15114012.png)
![9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine](/img/structure/B15114024.png)
![5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole](/img/structure/B15114053.png)
![3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine](/img/structure/B15114054.png)
![2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B15114059.png)
![3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114060.png)
